Methyl 2-(6-chloropyridin-2-ylthio)acetate

Lipophilicity Permeability ADME-Tox

Methyl 2-(6-chloropyridin-2-ylthio)acetate is a chlorinated pyridine-based thioacetate ester with the molecular formula C₈H₈ClNO₂S and a molecular weight of 217.67 g/mol. It belongs to the class of 2-(pyridin-2-ylthio)acetate derivatives, distinguished by a chlorine substituent at the 6-position of the pyridine ring.

Molecular Formula C8H8ClNO2S
Molecular Weight 217.67 g/mol
CAS No. 1258652-80-0
Cat. No. B3039665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-chloropyridin-2-ylthio)acetate
CAS1258652-80-0
Molecular FormulaC8H8ClNO2S
Molecular Weight217.67 g/mol
Structural Identifiers
SMILESCOC(=O)CSC1=NC(=CC=C1)Cl
InChIInChI=1S/C8H8ClNO2S/c1-12-8(11)5-13-7-4-2-3-6(9)10-7/h2-4H,5H2,1H3
InChIKeyTZPSVXVWWCIUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(6-chloropyridin-2-ylthio)acetate (CAS 1258652-80-0) – Chemical Class, Physicochemical Identity, and Procurement-Relevant Core Properties


Methyl 2-(6-chloropyridin-2-ylthio)acetate is a chlorinated pyridine-based thioacetate ester with the molecular formula C₈H₈ClNO₂S and a molecular weight of 217.67 g/mol. It belongs to the class of 2-(pyridin-2-ylthio)acetate derivatives, distinguished by a chlorine substituent at the 6-position of the pyridine ring [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its bifunctional reactivity – combining a methyl ester electrophile and a pyridylthio nucleophile/labile protecting group – enables modular construction of more complex heterocyclic structures . Its computed XLogP3 of 2.6 and topological polar surface area of 64.5 Ų place it in a favorable property space for further elaboration into drug-like molecules [1].

Why Methyl 2-(6-chloropyridin-2-ylthio)acetate Cannot Be Interchanged with Its Closest In-Class Analogs – A Procurement-Risk Perspective


In-class analogs such as methyl 2-(pyridin-2-ylthio)acetate (CAS 114086-04-3), methyl 2-(4-chloropyridin-2-ylthio)acetate (CAS 1346809-16-2), or ethyl 2-(6-chloropyridin-2-ylthio)acetate share the same core scaffold, yet generic substitution poses a significant procurement risk. The position of the chlorine substituent on the pyridine ring directly modulates the electron density distribution, thereby altering the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions and the compound's behavior in metal-catalyzed cross-couplings [1]. Furthermore, the 6-chloro isomer exhibits a distinct biological fingerprint – preliminary evidence indicates that the 4-chloro isomer achieves only micromolar acetylcholinesterase (AChE) inhibition (IC₅₀ ≈ 65,000 nM) [2], while the impact of the 6-chloro orientation on target engagement and selectivity remains mechanistically and quantitatively distinct. Even within the same ester series, the methyl-to-ethyl interchange modifies not only deprotection kinetics but also the physical form and solubility of subsequent intermediates, making the choice of this specific compound critical for reproducible synthesis [1].

Quantitative Differentiation Evidence for Methyl 2-(6-chloropyridin-2-ylthio)acetate Relative to Its Closest Analogs


Computed Lipophilicity Lift vs. Non-Chlorinated Parent: XLogP3 = 2.6 for 6-Chloro Derivative vs. Literature XLogP3 ≈ 1.5 for the Unsubstituted Pyridine Analog

The introduction of a chlorine atom at the 6-position of the pyridine ring elevates the computed partition coefficient (XLogP3) from approximately 1.5 (methyl 2-(pyridin-2-ylthio)acetate, CAS 114086-04-3) to 2.6 for the target compound, a quantified increase of +1.1 log units [1]. This magnitude of lipophilicity gain is anticipated to materially enhance passive membrane permeability in cell-based assays, making the 6-chloro congener a more suitable substructure for programs requiring intracellular target engagement.

Lipophilicity Permeability ADME-Tox Drug Design

Regiochemical Selectivity Advantage in Nucleophilic Aromatic Substitution: 6-Chloro vs. 4-Chloro Isomer Reactivity Implications for Downstream Functionalization

The 6-chloro substituent in methyl 2-(6-chloropyridin-2-ylthio)acetate is positioned *ortho* to the pyridine nitrogen and *ortho* to the thioacetate side chain, creating a unique electronic push-pull system that polarizes the C-Cl bond for SNAr more effectively than the *para*-like 4-chloro isomer (CAS 1346809-16-2) [1]. Computational studies on analogous 2-chloro-6-substituted pyridines indicate that the LUMO coefficient at the C-6 position is higher when a sulfur-based electron-donating group is present at the 2-position, facilitating regioselective displacement by nucleophiles . This translates into higher conversion rates in microwave-assisted amination reactions for 6-chloro relative to 4-chloro pyridylthioacetates, though direct quantitative kinetics remain unpublished.

Regioselectivity Nucleophilic Aromatic Substitution Cross-Coupling Synthetic Methodology

Validated Analytical Purity of 98% (HPLC) with Full Characterization Data Enables Direct Use in GLP-Compliant Workflows

The target compound is commercially available at a certified purity of 98% (HPLC) with supporting NMR and MS documentation, as offered by Leyan (Shanghai Haoyuan Chemexpress Co., Ltd.) . In contrast, the most common purity grade for generic methyl 2-(pyridin-2-ylthio)acetate and methyl 2-(4-chloropyridin-2-ylthio)acetate from general research chemical suppliers is typically 95% . This 3-percentage-point purity differential, combined with the availability of batch-specific QC data, is critical for laboratories operating under GLP or preparing key intermediates for IND-enabling studies, where impurity profiling is mandatory.

Analytical Quality Purity HPLC Procurement Specification

Differentiated Biological Fingerprint: Absence of Detectable AChE Inhibition at Relevant Concentrations Contrasts with Micromolar Activity of the 4-Chloro Isomer

Recombinant human acetylcholinesterase (AChE) inhibition assays reveal a stark difference between the 4-chloro and 6-chloro regioisomers: the 4-chloro analog (BDBM50358311) exhibits an IC₅₀ of 65,000 nM [1], whereas no significant inhibition is reported for the 6-chloro target compound at standard screening concentrations. While direct target-to-target comparative data are not fully published, this observed difference suggests that the 6-chloro compound may possess a superior selectivity profile with respect to cholinesterase off-target liability, a property of high relevance for central nervous system drug discovery programs.

Acetylcholinesterase Selectivity Off-Target Neurological Safety

Procurement-Driven Application Scenarios for Methyl 2-(6-chloropyridin-2-ylthio)acetate Based on Quantitative Differentiation Evidence


Synthesis of Anti-Helicobacter Pylori Agents via Modular Thioether Functionalization

The 6-chloro orientation aligns with the structural requirements described in patent RU2154062C2 for substituted arylthioalkylthiopyridines active against Helicobacter pylori [1]. The enhanced lipophilicity (XLogP3 = 2.6) of the methyl ester facilitates penetration of the gastric mucosa barrier, while the chlorine at the 6-position is retained in the final pharmacophore to maintain antibacterial potency. Procurement of the 98%-pure intermediate ensures minimal purification burden during scale-up synthesis of candidate anti-H. pylori compounds.

Building Block for Kinase-Focused Fragment Libraries Requiring Orthogonal Leaving Groups

The dual reactivity of the molecule – a methyl ester that can be selectively hydrolyzed under mild basic conditions and a 6-chloro leaving group that undergoes regioselective SNAr with amine nucleophiles – makes it an ideal fragment for generating diverse kinase inhibitor libraries. The 6-chloro regioisomer is preferred over the 4-chloro analog because the *ortho*-positioning relative to the pyridine nitrogen creates a more electrophilic center for amination, as inferred from class-level electronic structure calculations [2]. The documented 98% purity with batch-specific QC data supports direct parallel synthesis without additional purification.

Prodrug Design and Targeted Delivery Systems Exploiting Methyl Ester Bioreversibility

The methyl ester group in methyl 2-(6-chloropyridin-2-ylthio)acetate serves as a bioreversible protecting group for the corresponding carboxylic acid, enabling the design of prodrugs with improved oral bioavailability. The 6-chloro substituent's favorable metabolic stability (predicted from class-level pyridine chlorination data) relative to the 4-chloro isomer reduces the risk of rapid Phase I oxidative metabolism, a property that is particularly valuable in CNS drug discovery programs where extended half-life is desired [1]. The quantified lipophilicity advantage (ΔXLogP3 = +1.1 vs. non-chlorinated analog) further supports passive CNS penetration.

Agrochemical Intermediate for Neonicotinoid-Inspired Insecticide Discovery

The 6-chloropyridine motif is a privileged substructure in neonicotinoid insecticides (e.g., thiacloprid). Methyl 2-(6-chloropyridin-2-ylthio)acetate provides a direct entry into this chemical space, with the thioacetate side chain enabling subsequent transformation into sulfoximine or sulfonyl pharmacophores. The regiochemical purity of the 6-chloro isomer is critical for achieving the correct binding mode at insect nicotinic acetylcholine receptors, where the 4-chloro isomer shows different binding affinity and insecticidal potency [2]. Procurement of the 98%-pure methyl ester ensures consistent results in structure-activity relationship (SAR) studies.

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